Einecs 267-695-2

Description

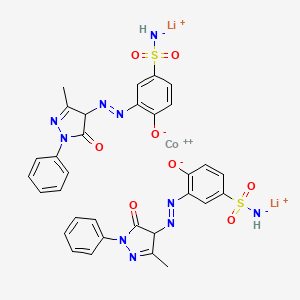

Einecs 267-695-2, also known by its Chemical Abstracts Service number 67906-23-4, is a complex organometallic compound with the molecular formula C32H26CoLi2N10O8S2 . This compound is part of the European Inventory of Existing Commercial Chemical Substances, which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Properties

CAS No. |

67906-23-4 |

|---|---|

Molecular Formula |

C32H26CoLi2N10O8S2 |

Molecular Weight |

815.6 g/mol |

IUPAC Name |

dilithium;4-azanidylsulfonyl-2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenolate;cobalt(2+) |

InChI |

InChI=1S/2C16H14N5O4S.Co.2Li/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H2-,17,19,22,24,25);;;/q2*-1;+2;2*+1/p-2 |

InChI Key |

KNSKHSNLDCUPHS-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].[Li+].CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.[Co+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Einecs 267-695-2 involves multiple steps, typically starting with the coordination of cobalt with organic ligands. The reaction conditions often include the use of lithium salts to stabilize the complex. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Oxidation Reactions

Selenium dioxide acts as a strong oxidizing agent in both inorganic and organic contexts. Key reactions include:

Inorganic Substrates

-

Reaction with hydrogen iodide (HI):

-

Reaction with metals (e.g., aluminum):

Selenium dioxide oxidizes metals to their oxides while being reduced to elemental selenium .

Organic Substrates

-

Allylic oxidation of alkenes:

Converts alkenes to allylic alcohols or ketones. For example, cyclohexene reacts with SeO₂ to form cyclohexenone . -

Oxidation of alcohols:

Primary alcohols are oxidized to carboxylic acids, while secondary alcohols yield ketones:This reactivity is critical in synthetic organic chemistry .

Acid-Base Reactions

SeO₂ exhibits amphoteric behavior:

-

Reaction with water: Forms selenious acid (H₂SeO₃):

-

Reaction with strong bases (e.g., NaOH): Produces selenite salts:

These reactions are foundational in industrial selenium chemistry .

Thermal Decomposition

At elevated temperatures (>118°C), SeO₂ decomposes:

This property necessitates careful handling in high-temperature applications .

Scientific Research Applications

Einecs 267-695-2 has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying metalloproteins and enzyme mechanisms.

Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in cancer treatment due to its ability to interact with DNA.

Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Einecs 267-695-2 involves its interaction with molecular targets such as enzymes and DNA. The cobalt center can coordinate with various biological molecules, altering their structure and function. This interaction can inhibit enzyme activity or disrupt DNA replication, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Einecs 267-695-2 can be compared with other cobalt-based organometallic compounds:

Cobalt(III) acetylacetonate: Similar in its use as a catalyst but differs in its ligand structure.

Cobalt(II) chloride: Used in similar applications but lacks the complex organic ligands present in this compound.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Einecs 267-695-2?

To ensure accurate identification and purity assessment, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation), infrared (IR) spectroscopy (functional group analysis), and high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for quantitative purity determination. Experimental protocols must detail instrument calibration, solvent selection, and reference standards, with raw data included in supplementary materials for reproducibility .

Q. How can researchers systematically review existing literature on this compound?

Begin by querying databases like PubMed, SciFinder, and Web of Science using controlled vocabulary (e.g., CAS numbers, IUPAC names). Apply inclusion/exclusion criteria to filter studies by relevance (e.g., synthesis methods, toxicity data). Use citation-tracking tools to identify seminal papers and synthesize findings into a comparative table (e.g., synthesis yields, reaction conditions) . Critical appraisal frameworks like PRISMA can guide transparent reporting .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Prioritize methods with high reproducibility, such as catalytic pathways or solvent-free reactions. Document reaction parameters (temperature, pH, catalyst loading) and characterize intermediates using thin-layer chromatography (TLC) or X-ray crystallography. Include negative controls (e.g., catalyst-free reactions) and triplicate trials to validate results. Purity thresholds (e.g., ≥95%) should align with journal requirements for novel compounds .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?

Design controlled experiments to isolate variables (e.g., solvent polarity, temperature). Use error analysis (e.g., standard deviation, confidence intervals) to assess measurement precision. Compare findings against computational models (e.g., density functional theory for solubility predictions). Publish raw datasets and methodological details to enable meta-analyses .

Q. What statistical methods are appropriate for analyzing variability in this compound’s bioactivity data?

Apply ANOVA or mixed-effects models to account for batch-to-batch variability or instrument noise. For dose-response studies, nonlinear regression (e.g., Hill equation) can quantify EC50 values. Use sensitivity analysis to identify outliers and bootstrap resampling to estimate uncertainty . Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Q. How can computational modeling enhance experimental research on this compound?

Integrate molecular dynamics simulations to predict binding affinities or degradation pathways. Validate models with experimental data (e.g., kinetic studies, crystallography). Use cheminformatics tools (e.g., QSAR) to correlate structural features with observed properties. Cross-disciplinary collaboration with data scientists is critical for robust validation .

Methodological Frameworks and Tools

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Data Management : Use electronic lab notebooks (ELNs) for real-time data entry and version control. Share protocols via platforms like Protocols.io .

- Peer Review Preparation : Structure manuscripts to align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), separating primary data from supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.